molecular formula C7H7AsO4 B14743483 3-(Dihydroxyarsanyl)benzoic acid CAS No. 5410-90-2

3-(Dihydroxyarsanyl)benzoic acid

Cat. No.: B14743483
CAS No.: 5410-90-2
M. Wt: 230.05 g/mol
InChI Key: XPNGKUQZEMYAMD-UHFFFAOYSA-N
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Description

3-(Dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features a benzoic acid core substituted with a dihydroxyarsanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dihydroxyarsanyl)benzoic acid typically involves the introduction of the dihydroxyarsanyl group onto a benzoic acid derivative. One common method is the reaction of benzoic acid with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dihydroxyarsanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing acids.

    Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Dihydroxyarsanyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dihydroxyarsanyl)benzoic acid involves its interaction with molecular targets in biological systems. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting cancer cells and microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzoic acid: Similar in structure but lacks the arsenic-containing group.

    Arsenic trioxide: Contains arsenic but lacks the benzoic acid core.

    Salicylic acid: Contains a hydroxyl group on the benzene ring but no arsenic.

Uniqueness

3-(Dihydroxyarsanyl)benzoic acid is unique due to the presence of both the benzoic acid core and the dihydroxyarsanyl group

Properties

CAS No.

5410-90-2

Molecular Formula

C7H7AsO4

Molecular Weight

230.05 g/mol

IUPAC Name

3-dihydroxyarsanylbenzoic acid

InChI

InChI=1S/C7H7AsO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10)

InChI Key

XPNGKUQZEMYAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](O)O)C(=O)O

Origin of Product

United States

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